Superior BRD4 Inhibitory Potency: BET Bromodomain Inhibitor 1 Versus (+)-JQ1
BET bromodomain inhibitor 1 exhibits approximately 12.7-fold greater potency against BRD4 compared to the widely used research tool (+)-JQ1. While (+)-JQ1 inhibits BRD4(2) with an IC50 of 33 nM, BET bromodomain inhibitor 1 achieves an IC50 of 2.6 nM against BRD4 [1]. This potency differential is maintained across the broader BET family binding profile.
| Evidence Dimension | BRD4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.6 nM (BRD4) |
| Comparator Or Baseline | (+)-JQ1: 33 nM (BRD4(2)) |
| Quantified Difference | 12.7-fold greater potency |
| Conditions | Cell-free biochemical assay; BRD4 bromodomain binding |
Why This Matters
This potency differential enables lower compound consumption in biochemical assays and reduced off-target exposure at equivalent target engagement concentrations.
- [1] MedChemExpress. BET bromodomain inhibitor 1 Product Datasheet. IC50: 2.6 nM for BRD4. View Source
